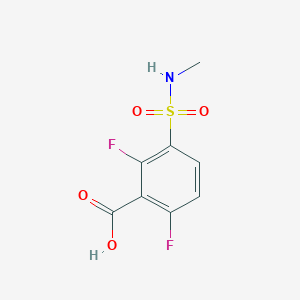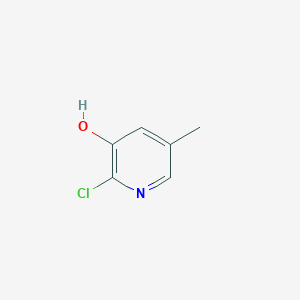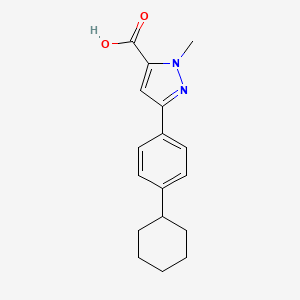
5-(4-Cyclohexylphenyl)-2-methylpyrazole-3-carboxylic acid
Übersicht
Beschreibung
The compound you’re asking about seems to be a complex organic molecule. It appears to contain a pyrazole ring, which is a type of aromatic organic compound that contains a five-membered ring with three carbon atoms and two nitrogen atoms . The molecule also contains a carboxylic acid group, which is a common functional group in organic chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can vary widely depending on its exact structure. Some general properties that might be relevant include solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Inhibition of Lipolysis and Effects on Metabolism
5-Methylpyrazole-3-carboxylic acid, a related compound, has been studied for its effects on adipose tissue. It inhibits lipolysis and influences glucose, fructose, and glycogen metabolism in vitro, displaying similarities to insulin in some aspects (Froesch, Waldvogel, Meyer, Jakob, & Labhart, 1967).
Antilipolytic and Hypoglycemic Effects
5-Methylpyrazole-3-carboxylic acid demonstrates antilipolytic and hypoglycemic effects in vivo, influencing the metabolism of adipose tissue and maintaining normal glucose utilization in insulin-deficient rats (Froesch, Waldvogel, Meyer, Jakob, & Labhart, 1967).
Cyclocondensation and Cyclization Reactions
This compound is involved in cyclization reactions of hydrazides and in the synthesis of complex molecules like pyridazine rings, demonstrating its utility in organic synthesis and chemical transformations (Vasilevskii, Pozdnyakov, & Shvartsberg, 1985).
Role in Synthesis of Bioactive Compounds
5-Amino-1,2,3-triazole-4-carboxylic acid, a compound structurally related to 5-(4-Cyclohexylphenyl)-2-methylpyrazole-3-carboxylic acid, is used in the preparation of peptidomimetics and biologically active compounds, showcasing the potential of similar compounds in drug development (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Antibacterial Screening of Pyrazole Derivatives
Derivatives of 5-methylpyrazole-4-carboxylic acids, which are structurally related, have been screened for antibacterial activity, indicating the potential of similar compounds in developing new antibacterial agents (Cecchi, Melani, Palazzino, Filacchioni, & Porretta, 1984).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-cyclohexylphenyl)-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-19-16(17(20)21)11-15(18-19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-12H,2-6H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBJIFXIBAKFEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)C3CCCCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Cyclohexylphenyl)-2-methylpyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol](/img/structure/B1415032.png)
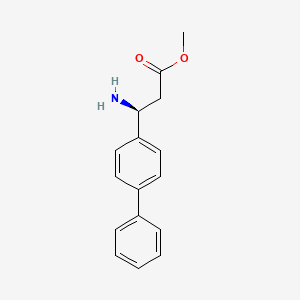

![4-[(4-Chlorophenyl)amino]benzonitrile](/img/structure/B1415038.png)

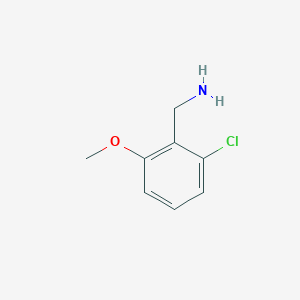

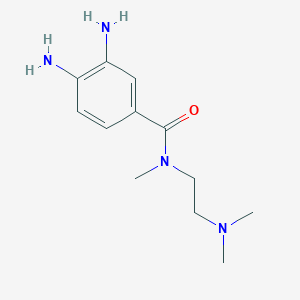

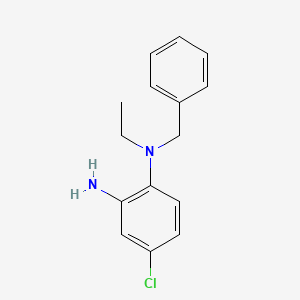
![3-[2-(Methylamino)ethoxy]benzonitrile](/img/structure/B1415052.png)

